

A Head-to-Head Comparison of Pridopidine and Other ALS Treatments

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For Researchers, Scientists, and Drug Development Professionals

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet need for effective therapies. The landscape of ALS treatment is evolving, with several approved drugs and a pipeline of investigational therapies. This guide provides a head-to-head comparison of Pridopidine, an investigational Sigma-1 Receptor (S1R) agonist, with other key ALS treatments. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current and emerging therapeutic options.

Mechanism of Action: A Divergent Approach to a Complex Disease

The approved and emerging treatments for ALS target a variety of pathological mechanisms implicated in the disease. Pridopidine's unique mechanism of action, centered on the activation of the S1R, sets it apart from other therapies.

Pridopidine is a potent and selective S1R agonist.[1][2][3] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating crucial cellular processes for neuronal health and survival.[4][5] Activation of S1R by pridopidine is believed to enhance neuroprotective pathways, including the upregulation of brain-derived neurotrophic factor (BDNF), reduction of cellular stress, and improvement of mitochondrial function.



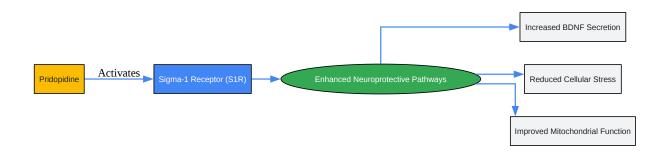
In contrast, other ALS treatments have distinct mechanisms:

- Riluzole, the first approved drug for ALS, is thought to act by inhibiting glutamate
 excitotoxicity through the blockade of voltage-gated sodium channels and inhibiting
 glutamate release.
- Edaravone (Radicava) is a free radical scavenger that is believed to reduce oxidative stress, a key contributor to motor neuron damage in ALS.
- Tofersen (Qalsody) is an antisense oligonucleotide specifically designed for patients with SOD1-mutated ALS. It works by binding to and promoting the degradation of SOD1 mRNA, thereby reducing the production of the toxic SOD1 protein.
- AMX0035 (Relyvrio), which was voluntarily withdrawn from the market, was a combination of sodium phenylbutyrate and taurursodiol designed to target endoplasmic reticulum stress and mitochondrial dysfunction.
- Masitinib is a tyrosine kinase inhibitor that targets mast cells and microglia, aiming to reduce neuroinflammation in the central nervous system.

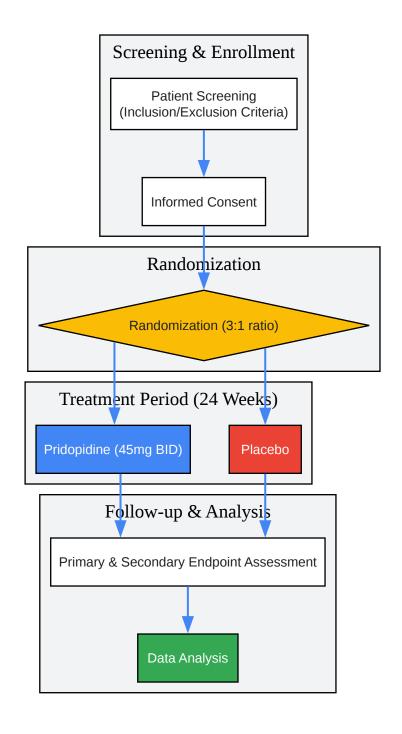
Signaling Pathway of Pridopidine

The following diagram illustrates the proposed signaling pathway of Pridopidine through the activation of the Sigma-1 Receptor (S1R).









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